molecular formula C10H15ClN2O2 B1519507 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride CAS No. 1171086-74-0

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1519507
CAS No.: 1171086-74-0
M. Wt: 230.69 g/mol
InChI Key: JEPDUEYUHDDFFO-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a 2-methoxyethoxy group and a carboximidamide group, which is further hydrochlorinated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. The aniline is then reacted with chloroform and ammonia to form the carboximidamide group. Finally, the 2-methoxyethoxy group is introduced through a substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in biochemical assays to study enzyme activities. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(2-Methoxyethoxy)propanal

  • 2-(2-Methoxyethoxy)ethanol

  • 3-(2-Methoxyethoxy)benzaldehyde

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing research and development.

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Properties

IUPAC Name

3-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12;/h2-4,7H,5-6H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDUEYUHDDFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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